3-Benzyl-4-phenylcinnoline
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Overview
Description
3-Benzyl-4-phenylcinnoline is an organic compound with the molecular formula C21H16N2. It belongs to the cinnoline family, which is characterized by a bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-phenylcinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of arylhydrazones with arylhydrazines, followed by cyclization under acidic conditions . Another approach involves the use of arenediazonium salts, which undergo cyclization to form the cinnoline ring .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-4-phenylcinnoline can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino derivatives.
Substitution: Various substituted cinnoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-4-phenylcinnoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoline: Another bicyclic aromatic compound with nitrogen atoms.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Pyridine: A simpler aromatic compound with a single nitrogen atom.
Uniqueness: 3-Benzyl-4-phenylcinnoline is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H16N2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-benzyl-4-phenylcinnoline |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-23-20/h1-14H,15H2 |
InChI Key |
IAOBXSRGMPBMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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